Lipophilicity (XLogP3) Distinguishes the 3-Chlorophenyl Congener from the 4-Methoxyphenyl and 3,5-Dimethylpyrazolyl Analogs
The target compound exhibits an XLogP3 of 3.1, which is 0.6 log units higher than the 4-methoxyphenyl analog (XLogP3 ~2.5) and approximately 1.3 log units higher than the 3,5-dimethylpyrazol-4-yl analog (XLogP3 ~1.8) [1][2]. This difference corresponds to a roughly 4-fold and 20-fold increase in octanol-water partition coefficient, respectively, translating into measurably different predicted membrane permeability and non-specific protein binding behavior in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 3-(4-Methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one (XLogP3 ~2.5); 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one (XLogP3 ~1.8) |
| Quantified Difference | ΔXLogP3 = +0.6 vs. 4-methoxy analog; ΔXLogP3 = +1.3 vs. 3,5-dimethylpyrazolyl analog |
| Conditions | Computed property (XLogP3 algorithm, PubChem 2019.06.18 release); consistent computational methodology applied across all three compounds [1] |
Why This Matters
A 0.6–1.3 log unit lipophilicity shift can alter cellular permeability, off-target binding, and compound promiscuity; procurement of the correct analog is essential for SAR consistency [3].
- [1] PubChem. Compound Summary for CID 122161074. Computed properties section. https://pubchem.ncbi.nlm.nih.gov/compound/122161074 (accessed 2026-04-28). View Source
- [2] ZINC15 database. Calculated XLogP values for C₁₈H₂₀ClN₃O₂ and structural analogs. https://zinc.docking.org (accessed 2026-04-28). View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
